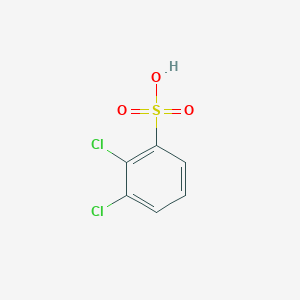

2,3-dichlorobenzenesulfonic Acid

Description

Properties

IUPAC Name |

2,3-dichlorobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2O3S/c7-4-2-1-3-5(6(4)8)12(9,10)11/h1-3H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGZXYZZHXXTTJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70408372 | |

| Record name | 2,3-dichlorobenzenesulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93648-06-7 | |

| Record name | 2,3-dichlorobenzenesulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Mechanistic Elucidations

Electrophilic Aromatic Sulfonation Pathways

Electrophilic aromatic sulfonation involves the attack of an electrophilic sulfur species on the electron-rich aromatic ring. The reaction proceeds through a series of steps, including the formation of the electrophile, its attack on the aromatic ring to form a resonance-stabilized carbocation (the arenium ion or sigma complex), and subsequent deprotonation to restore aromaticity.

Mechanistic Investigations of Sulfonation Electrophiles

The nature of the sulfonating electrophile can vary depending on the specific reagent used. Common sulfonating agents include concentrated sulfuric acid, fuming sulfuric acid (oleum), and chlorosulfonic acid.

With fuming sulfuric acid, which is a solution of sulfur trioxide (SO₃) in sulfuric acid (H₂SO₄), the active electrophile is believed to be SO₃ itself or protonated sulfur trioxide, HSO₃⁺. google.comsigmaaldrich.com In less concentrated sulfuric acid, the electrophile is thought to be H₂S₂O₇. libretexts.org The general mechanism involves the attack of the π-electron system of the benzene (B151609) ring on the electrophile, leading to the formation of the sigma complex.

The formation of the electrophile can be represented as follows:

From Oleum (B3057394): 2 H₂SO₄ ⇌ H₃O⁺ + HS₂O₇⁻ SO₃ + H₂SO₄ ⇌ H₂S₂O₇ The highly electrophilic SO₃ is the primary sulfonating agent in oleum. researchgate.netscilit.com

From Chlorosulfonic Acid: ClSO₃H can act as the electrophile directly or can generate SO₃. It is a potent sulfonating agent. rsc.orgscribd.com

Regioselectivity and Isomer Control in Dichlorobenzenesulfonic Acid Synthesis

The synthesis of a specific isomer of a substituted benzene derivative is governed by the directing effects of the substituents already present on the ring. In the case of 1,2-dichlorobenzene (B45396), the two chlorine atoms significantly influence the position of the incoming sulfonic acid group.

Chlorine is an ortho-, para-directing group in electrophilic aromatic substitution. researchgate.net This is due to a combination of two opposing effects: the electron-withdrawing inductive effect (-I) and the electron-donating resonance effect (+R). While the inductive effect deactivates the ring towards electrophilic attack, the resonance effect, which involves the donation of a lone pair of electrons from the chlorine atom to the benzene ring, increases the electron density at the ortho and para positions relative to the meta position. This makes the ortho and para positions more susceptible to attack by an electrophile.

In 1,2-dichlorobenzene, both chlorine atoms direct incoming electrophiles to their respective ortho and para positions. However, the positions are not all equally favored.

The sulfonation of 1,2-dichlorobenzene predominantly yields 3,4-dichlorobenzenesulfonic acid . This outcome is a direct consequence of both electronic and steric factors.

Electronic Factors: The two chlorine atoms deactivate the benzene ring, making sulfonation more difficult than for benzene itself. The ortho, para-directing nature of the chlorine atoms would suggest possible substitution at positions 3, 4, and 5.

Steric Hindrance: The sulfonic acid group (-SO₃H) is sterically bulky. nih.gov This bulkiness creates significant steric hindrance, particularly at the positions ortho to the chlorine atoms. In 1,2-dichlorobenzene, the positions C3 and C6 are ortho to one chlorine and meta to the other, while C4 and C5 are para and meta to the chlorines, respectively. The position between the two chlorine atoms (C3) is highly sterically hindered. Attack at the C4 position is electronically favored as it is para to one chlorine and meta to the other, and it is less sterically hindered than the C3 position. Attack at the C5 position is electronically similar to C4 but may experience slightly more steric hindrance from the adjacent chlorine at C6. The formation of 2,3-dichlorobenzenesulfonic acid would require substitution at the C3 position, which is sterically hindered by the two adjacent chlorine atoms. This makes the formation of the 2,3-isomer highly unfavorable.

Studies on the sulfonation of chlorobenzene (B131634) consistently show a strong preference for the para-isomer due to reduced steric hindrance compared to the ortho-position. scilit.com This principle is amplified in 1,2-dichlorobenzene, leading to the observed high selectivity for the 3,4-isomer.

| Position of Sulfonation | Expected Isomer | Steric Hindrance | Electronic Influence |

| C3 | This compound | High (between two Cl atoms) | Ortho to one Cl, meta to the other |

| C4 | 3,4-Dichlorobenzenesulfonic acid (Major Product) | Moderate | Para to one Cl, meta to the other |

| C5 | 3,4-Dichlorobenzenesulfonic acid | Moderate | Para to one Cl, meta to the other |

| C6 | This compound | High (ortho to a Cl) | Ortho to one Cl, meta to the other |

This table illustrates the directing effects and steric hindrance influencing the sulfonation of 1,2-dichlorobenzene.

Optimization of Reaction Parameters for Yield and Selectivity

Given that the direct sulfonation of 1,2-dichlorobenzene does not yield this compound as a major product, optimizing reaction parameters such as the sulfonating agent, temperature, and reaction time will not significantly alter this outcome. The inherent electronic and steric factors of the starting material dictate the regioselectivity.

Both oleum and chlorosulfonic acid are powerful sulfonating agents capable of sulfonating deactivated rings like dichlorobenzene. sigmaaldrich.comrsc.org

Oleum (Fuming Sulfuric Acid): This reagent contains a high concentration of SO₃, making it highly reactive. sigmaaldrich.com The use of oleum typically leads to the formation of the thermodynamically favored product due to the reversibility of the sulfonation reaction at higher temperatures. However, in the case of 1,2-dichlorobenzene, the steric hindrance at the C3 position makes the formation of the 2,3-isomer kinetically and thermodynamically unfavorable.

Chlorosulfonic Acid: This is another strong sulfonating agent that can be used for deactivated aromatic compounds. rsc.org It often provides cleaner reactions with fewer byproducts compared to oleum. However, it is also subject to the same steric and electronic constraints, and its use would not be expected to favor the formation of this compound. In fact, the use of chlorosulfonic acid with o-dichlorobenzene is a known method for the preparation of 3,4-dichlorobenzenesulfonyl chloride. researchgate.net

| Sulfonating Agent | Temperature (°C) | Expected Major Product from 1,2-Dichlorobenzene | Expected Yield of 2,3-isomer |

| Oleum (20% SO₃) | 100-150 | 3,4-Dichlorobenzenesulfonic acid | Negligible |

| Chlorosulfonic Acid | 25-50 | 3,4-Dichlorobenzenesulfonyl chloride | Negligible |

This table summarizes the expected outcomes of sulfonating 1,2-dichlorobenzene with common sulfonating agents, highlighting the low probability of forming the 2,3-isomer.

Temperature, Pressure, and Solvent Effects on Reaction Kinetics

The synthesis of this compound is typically achieved through the electrophilic sulfonation of 1,2-dichlorobenzene. The kinetics of this reaction are intricately influenced by temperature, pressure, and the choice of solvent, all of which can affect the reaction rate, yield, and isomer distribution.

Temperature: An increase in reaction temperature generally accelerates the rate of sulfonation. However, it can also lead to the formation of undesired by-products, such as sulfones, and can influence the isomeric distribution of the product. For the sulfonation of aromatic compounds, there is an optimal temperature range that balances reaction speed with product purity. In the case of chlorobenzene sulfonation, kinetic studies have shown a complex relationship between temperature and reaction order, with the reaction being second order with respect to sulfur trioxide at lower temperatures and influenced by the formation of a complex between sulfur trioxide and the resulting sulfonic acid. uwindsor.ca

Pressure: While pressure is not a dominant parameter in many liquid-phase sulfonation reactions carried out at atmospheric pressure, it can become significant when using gaseous sulfonating agents like sulfur trioxide or when the reaction is conducted at temperatures above the solvent's boiling point. Increased pressure can enhance the concentration of the sulfonating agent in the liquid phase, thereby increasing the reaction rate.

| Parameter | Effect on Reaction Kinetics | Notes |

| Temperature | Increased temperature generally increases the reaction rate but may also increase the formation of by-products like sulfones. | Optimal temperature is a trade-off between reaction speed and selectivity. |

| Pressure | Primarily relevant when using gaseous sulfonating agents (e.g., SO3) to increase their concentration in the reaction mixture. | Less critical for liquid-phase sulfonation at atmospheric pressure. |

| Solvent | Affects reactant solubility, intermediate stability, and the reaction mechanism. Aprotic solvents are commonly used with SO3. | Solvent polarity can influence the reaction pathway and rate. |

Alternative Synthetic Routes to this compound

While direct sulfonation of 1,2-dichlorobenzene is the most common route to this compound, alternative synthetic strategies can be considered, particularly to achieve higher purity or to circumvent challenges associated with isomer separation.

One potential alternative involves the synthesis of a related compound, 2,3-dichlorobenzoic acid, which can then be subjected to a sulfonation reaction. For instance, 2,3-dichloroaniline (B127971) can be converted to 2,3-dichlorobenzaldehyde (B127699) via diazotization and a Meerwein reaction, followed by oxidation to 2,3-dichlorobenzoic acid. chemicalbook.com This benzoic acid could then be sulfonated. Another route to 2,3-dichlorobenzoic acid starts from 2,3-dichloroiodobenzene, which is converted to a Grignard reagent and then carboxylated using solid carbon dioxide. chemicalbook.com

A different approach involves the diazotization of 2,3-dichloroaniline followed by a Sandmeyer-type reaction to introduce a sulfonyl chloride group, which can then be hydrolyzed to the sulfonic acid. While this method is plausible, it involves the use of toxic reagents. guidechem.com

Furthermore, the direct synthesis of sulfonyl azides from sulfonic acids has been reported, which could potentially be adapted. researchgate.net This would involve first synthesizing the sulfonic acid and then converting it to the sulfonyl azide (B81097) for further reactions if needed.

Formation and Mitigation of By-products in Industrial and Laboratory Synthesis

Mechanistic Studies of Sulfone Formation

Sulfone formation is a common side reaction in the sulfonation of aromatic compounds, particularly under harsh reaction conditions (e.g., high temperatures, high concentrations of sulfonating agent). The mechanism of sulfone formation involves the reaction of the initially formed arylsulfonic acid with another molecule of the aromatic substrate. In the context of this compound synthesis, the reaction would be between this compound and 1,2-dichlorobenzene.

Kinetic studies on the sulfonation of other aromatic compounds have shown that sulfone formation is a significant side reaction. uwindsor.ca The reaction is generally thought to proceed through the electrophilic attack of a protonated sulfonic acid or a related reactive species on the aromatic ring of another substrate molecule. The formation of dichlorodiphenyl sulfone isomers is a known issue in the synthesis of related compounds like 4,4'-dichlorodiphenyl sulfone. google.com

Chromatographic and Crystallization Strategies for Purification

The separation of this compound from its isomers and other by-products is a critical step in obtaining a pure product. Both chromatographic and crystallization techniques are employed for this purpose.

Crystallization: Fractional crystallization is a common method for purifying isomers of dichlorobenzenesulfonic acid. This technique relies on the different solubilities of the isomers in a particular solvent system. For example, the purification of 2,4-dichlorobenzoic acid has been achieved by forming a salt with α-methylbenzylamine, which selectively crystallizes, allowing for the separation of isomers. researchgate.net A similar strategy could be applicable to the purification of this compound. Recrystallization from mixtures of solvents like ethanol (B145695) and water has also been used to purify related sulfonated monomers. rsc.org

Chromatography: High-performance liquid chromatography (HPLC) is a powerful analytical and preparative technique for separating isomers of dichlorobenzenesulfonic acid. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is often employed. researchgate.net The separation can be optimized by adjusting the mobile phase composition, pH, and temperature. For complex mixtures, more advanced techniques like supercritical fluid chromatography (SFC) have shown promise in separating highly polar compounds, including halogenated sulfonic acids. nih.gov Ion-pair chromatography can also be used to enhance the retention and separation of these ionic compounds. researchgate.net

| Purification Method | Principle | Application Notes for this compound |

| Crystallization | Differences in solubility of isomers or their salts in a given solvent. | Fractional crystallization or selective salt formation can be used to separate from isomeric by-products. |

| Chromatography (HPLC, SFC) | Differential partitioning of components between a stationary and a mobile phase. | Reversed-phase HPLC is a standard method. SFC is an emerging technique for polar compounds. |

Advanced Chemical Reactivity and Functionalization

Intrinsic Reactivity of the 2,3-Dichlorobenzenesulfonic Acid Moiety

The reactivity of this compound is governed by the interplay of its three functional components: the sulfonic acid group and the two chlorine atoms attached to the aromatic ring. Each of these imparts distinct chemical properties to the molecule, influencing its behavior in various chemical environments.

Benzenesulfonic acids are known to be strong acids, and this acidity is further enhanced by the presence of electron-withdrawing substituents on the aromatic ring. The two chlorine atoms on the this compound molecule are electron-withdrawing through their inductive effect, which stabilizes the resulting sulfonate anion upon deprotonation. This leads to a lower pKa value compared to unsubstituted benzenesulfonic acid. While the precise pKa of this compound is not widely reported, a comparison with related substituted sulfonic and benzoic acids can provide an estimate of its acidity. Benzenesulfonic acid itself has a pKa of approximately -2.8, indicating its strong acidic nature. vanderbilt.edu The presence of electron-withdrawing groups is expected to lower this value further, making this compound a very strong acid.

The Hammett equation, which relates the electronic influence of substituents to the reactivity of a molecule, can be used to quantify the effect of the chlorine atoms on the acidity. wikipedia.orgoxfordreference.comutexas.eduiupac.org The positive Hammett substituent constants (σ) for chlorine in the meta and para positions indicate their electron-withdrawing nature and their tendency to increase the acidity of benzoic acids. libretexts.org A similar trend is expected for benzenesulfonic acids.

Table 1: pKa Values of Selected Substituted Benzoic and Sulfonic Acids in Water

| Compound | pKa |

|---|---|

| Benzoic Acid | 4.20 |

| 2-Chlorobenzoic Acid | 2.94 |

| 3-Chlorobenzoic Acid | 3.83 |

| 4-Chlorobenzoic Acid | 3.99 |

| 2-Nitrobenzoic Acid | 2.17 |

| Benzenesulfonic Acid | -2.8 |

This table is compiled from various sources for comparative purposes.

In diverse media, the acid-base reactivity of this compound will be influenced by the solvent's properties, such as its polarity and ability to solvate ions. In polar, protic solvents like water, it will be fully dissociated. In non-polar or aprotic solvents, its acidity will be attenuated, and it may exist in equilibrium with its undissociated form.

The chlorine atoms on the benzene (B151609) ring of this compound are generally unreactive towards nucleophilic substitution under normal conditions. However, the presence of the strongly electron-withdrawing sulfonic acid group, particularly when it is ortho or para to a halogen, can activate the ring for nucleophilic aromatic substitution (SNAr). libretexts.orgmasterorganicchemistry.comnih.gov In this compound, the sulfonic acid group is ortho to one chlorine atom and meta to the other. This electronic arrangement suggests that the chlorine at the 2-position would be more susceptible to nucleophilic attack than the one at the 3-position.

The SNAr mechanism involves the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com The stability of this intermediate is enhanced by electron-withdrawing groups that can delocalize the negative charge. youtube.com For this compound, the sulfonic acid group would help stabilize the negative charge generated during nucleophilic attack at the C-2 position.

Reactions of this type typically require strong nucleophiles and may need elevated temperatures to proceed at a reasonable rate. For instance, the reaction of chlorobenzene (B131634) with sodium hydroxide (B78521) to produce phenol (B47542) (the Dow process) requires high temperatures and pressures. However, the presence of activating groups can make these substitutions feasible under milder conditions.

Table 2: Examples of Nucleophilic Aromatic Substitution on Activated Aryl Halides

| Substrate | Nucleophile | Product | Conditions |

|---|---|---|---|

| 1-Chloro-2,4-dinitrobenzene | NH3 | 2,4-Dinitroaniline | Not specified |

| 2,4,6-Trinitrochlorobenzene | NaOH(aq) | 2,4,6-Trinitrophenol | Room Temperature |

This table provides examples of SNAr reactions on related activated systems. nih.gov

The sulfonic acid group of this compound can undergo both oxidative and reductive transformations, although these often require specific and sometimes harsh reaction conditions.

Reduction: The reduction of arylsulfonic acids or their derivatives, such as sulfonyl chlorides, can lead to the formation of thiols. Several reagents have been employed for this purpose, including zinc dust in acidic media and triphenylphosphine. researchgate.netorganic-chemistry.org Catalytic hydrogenation over a palladium catalyst in the presence of a base is another effective method for the reduction of arylsulfonyl chlorides to aryl thiols. google.comgoogle.com The conversion of this compound to its sulfonyl chloride, followed by reduction, would yield 2,3-dichlorothiophenol.

Oxidation: The direct oxidation of the sulfonic acid group itself is not a common transformation. However, oxidative processes can be applied to related sulfur compounds. For instance, thiols can be oxidized to sulfonic acids. More relevant to potential transformations of the aromatic ring, methods exist for the hydroxylation of aryl halides and arylboronic acids to phenols, which could be considered an oxidative process. organic-chemistry.org

Desulfonation: The sulfonation of aromatic rings is a reversible reaction. libretexts.orglibretexts.org The sulfonic acid group can be removed by heating the arylsulfonic acid in dilute aqueous acid. libretexts.org This desulfonation reaction is useful in synthesis as it allows the sulfonic acid group to be used as a temporary directing group to control the regioselectivity of other electrophilic substitution reactions.

Directed Aromatic Substitution on this compound

Electrophilic aromatic substitution on the this compound ring is a complex process due to the competing directing effects of the three substituents.

The regiochemical outcome of an electrophilic substitution reaction on a polysubstituted benzene ring is determined by the combined electronic and steric effects of the existing substituents. In this compound, there are two ortho, para-directing chloro groups and one meta-directing sulfonic acid group. libretexts.orgwyzant.comyoutube.com

The chlorine atom at C-2 directs incoming electrophiles to the ortho (C-3, already substituted) and para (C-6) positions.

The chlorine atom at C-3 directs incoming electrophiles to the ortho (C-2 and C-4) and para (C-5) positions.

The sulfonic acid group at C-1 directs incoming electrophiles to the meta (C-3 and C-5) positions.

Considering these directing effects, the potential sites for electrophilic attack are positions 4, 5, and 6. A qualitative analysis of the directing vectors suggests that positions 4 and 6 are activated by one chlorine atom and not strongly deactivated by the sulfonic acid group (para and ortho to it, respectively, which is unfavorable for a meta-director). Position 5 is activated by one chlorine atom and directed to by the sulfonic acid group. Therefore, position 5 is likely to be the most favored site for electrophilic substitution, followed by positions 4 and 6. Steric hindrance from the existing substituents would also play a role in determining the final product distribution.

Direct experimental data on the nitration and halogenation of this compound is scarce. However, studies on related compounds can provide insights into the expected reactivity and regioselectivity. The nitration of 1,2-dichlorobenzene (B45396), the parent hydrocarbon, with a mixture of nitric and sulfuric acids typically yields a mixture of 1,2-dichloro-4-nitrobenzene and 1,2-dichloro-3-nitrobenzene. google.com

For this compound, nitration would likely introduce a nitro group onto the ring. Based on the analysis of the directing groups in the previous section, the primary product would be 4-nitro-2,3-dichlorobenzenesulfonic acid or 5-nitro-2,3-dichlorobenzenesulfonic acid. The formation of 6-nitro-2,3-dichlorobenzenesulfonic acid is also possible but likely to be a minor product due to steric hindrance.

Halogenation, such as bromination, would follow a similar pattern of regioselectivity. For example, the bromination of 2,3-dichlorobenzoic acid would provide a useful analogy for predicting the outcome of the bromination of this compound.

Table 3: Predicted Products of Electrophilic Substitution on this compound

| Reaction | Electrophile | Predicted Major Product(s) |

|---|---|---|

| Nitration | NO2+ | 5-Nitro-2,3-dichlorobenzenesulfonic acid |

| 4-Nitro-2,3-dichlorobenzenesulfonic acid | ||

| Bromination | Br+ | 5-Bromo-2,3-dichlorobenzenesulfonic acid |

This predictive table is based on the analysis of directing group effects.

Synthesis and Characterization of Novel Derivatives

The unique substitution pattern of this compound provides a foundation for the development of a variety of derivatives. The electron-withdrawing nature of the chlorine atoms and the sulfonic acid group influences the reactivity of the aromatic ring and the functional groups attached to it, enabling a range of chemical transformations.

Sulfonamide Derivatives: Synthetic Strategies and Reactivity Profiles

The conversion of sulfonic acids to sulfonamides is a fundamental transformation that introduces a key pharmacophore and a versatile synthetic handle. The primary strategy for synthesizing sulfonamides from this compound involves a two-step process: chlorination of the sulfonic acid to the corresponding sulfonyl chloride, followed by reaction with an amine.

A common method for preparing the parent 2,3-dichlorobenzenesulfonamide (B1312514) begins with the conversion of this compound to 2,3-dichlorobenzenesulfonyl chloride. This activated intermediate is then treated with ammonia. For instance, a stirred solution of 2,3-dichlorobenzenesulfonyl chloride in tetrahydrofuran (B95107) at 0°C can be treated with concentrated ammonium (B1175870) hydroxide. prepchem.com This reaction typically proceeds efficiently to yield the desired 2,3-dichlorobenzenesulfonamide after evaporation of the solvent and purification. prepchem.com

The reactivity of the sulfonyl chloride intermediate extends to a wide range of primary and secondary amines, allowing for the synthesis of a diverse library of N-substituted sulfonamide derivatives. This approach is widely used to create compounds with specific biological activities. For example, new series of N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide and 2,4-dichlorobenzenesulfonamide (B1301883) derivatives have been synthesized and evaluated for their anticancer properties. nih.govnih.gov The general synthetic route involves the reaction of the appropriate dichlorobenzenesulfonyl chloride with a substituted aniline (B41778) or heteroaromatic amine. researchgate.net These studies demonstrate that the sulfonamide moiety is a critical component for biological activity, and its derivatives are promising candidates for further development. nih.govnih.gov

Table 1: Synthesis of 2,3-Dichlorobenzenesulfonamide

| Reactant 1 | Reactant 2 | Solvent | Temperature | Product | Yield | Melting Point |

|---|---|---|---|---|---|---|

| 2,3-Dichlorobenzenesulfonyl Chloride | Concentrated Ammonium Hydroxide | Tetrahydrofuran | 0-15°C | 2,3-Dichlorobenzenesulfonamide | 52g from 60g starting material | 210-226°C |

Data sourced from PrepChem.com prepchem.com

Amino-Substituted this compound Derivatives: Diazotization and Coupling Reactions

The introduction of an amino group onto the this compound scaffold opens up further avenues for functionalization, most notably through diazotization and subsequent coupling reactions. The synthesis of an amino-substituted derivative, such as 4-amino-2,3-dichlorobenzenesulfonic acid, would typically involve the nitration of this compound followed by reduction of the nitro group.

Once the amino derivative is obtained, it can undergo diazotization. This reaction involves treating the aromatic amine with nitrous acid (HNO₂), usually generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0–5 °C). organic-chemistry.org This process converts the primary amino group into a highly reactive diazonium salt (Ar-N₂⁺).

These diazonium salts are valuable intermediates in organic synthesis. They can be coupled with a variety of nucleophilic aromatic compounds, known as coupling agents (e.g., phenols, anilines, or activated methylene (B1212753) compounds), to form azo compounds (Ar-N=N-Ar'). This reaction is the basis for the synthesis of a vast range of azo dyes. The specific color and properties of the resulting dye depend on the structures of both the diazonium salt and the coupling component. The electron-withdrawing chloro and sulfonic acid groups on the diazonium salt generally increase its electrophilicity, leading to efficient coupling. The insolubility of some diazonium salts, like 4-sulfobenzenediazonium chloride, can present challenges, sometimes requiring the reaction to be performed in a suspension. nih.gov

Table 2: General Diazotization and Coupling Reaction

| Step | Reactants | Reagents | Conditions | Intermediate/Product |

|---|---|---|---|---|

| 1. Diazotization | Amino-2,3-dichlorobenzenesulfonic acid | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | 0-5°C | 2,3-Dichloro-sulfophenyl-diazonium salt |

| 2. Coupling | Diazonium Salt, Coupling Agent (e.g., Naphthol) | Alkaline or Mildly Acidic | Low Temperature | Azo Dye |

Based on general procedures described in sources organic-chemistry.orgnih.gov

Coordination Chemistry: Formation of Metal-Sulfonato Complexes (e.g., Bismuth Clusters and Polymers)

The sulfonic acid group of this compound can act as a ligand, coordinating to metal ions through its oxygen atoms. This interaction leads to the formation of metal-sulfonato complexes, which can range from simple mononuclear species to complex, multidimensional coordination polymers. The structure of these complexes is influenced by several factors, including the coordination preferences of the metal ion, the steric and electronic properties of the sulfonate ligand, and the presence of other co-ligands.

The sulfonate group can coordinate in various modes: as a monodentate ligand (binding through one oxygen), a bidentate chelating ligand (binding through two oxygens to the same metal center), or, most commonly, as a bridging ligand connecting two or more metal centers. This bridging capability is key to the formation of extended network structures.

While specific studies on the coordination chemistry of this compound with bismuth are not prominently detailed in the provided search results, the principles can be inferred from related structures. Arenesulfonates are known to form a wide array of coordination polymers with various metals. The presence of the two chlorine atoms on the benzene ring can influence the resulting structures through steric effects and by participating in weak halogen bonding interactions, potentially adding to the structural diversity of the resulting metal-organic frameworks. The formation of bismuth-sulfonato clusters and polymers would involve the reaction of a suitable bismuth salt with this compound or its corresponding salt, likely under hydrothermal or solvothermal conditions, leading to crystalline materials with potentially interesting catalytic or material properties.

Polyhalo-(sulfonic acid anilides) Synthesis and Structural Diversity

Polyhalo-(sulfonic acid anilides) are a class of compounds where both the sulfonic acid and the aniline components are halogenated. These compounds can be synthesized by reacting a dihalobenzenesulfonyl chloride with a halogenated aniline. google.com.pg

Specifically, a polyhalo-(sulfonic acid anilide) derived from this compound can be prepared by reacting 2,3-dichlorobenzenesulfonyl chloride with a halo-substituted aniline, such as a dichloro- or trichloroaniline, in the presence of an acid-binding agent like pyridine (B92270) or triethylamine. google.com.pg This reaction results in the formation of a stable amide bond between the sulfonyl group and the amino group of the aniline.

The structural diversity of these compounds is significant, arising from the various possible halogen substitution patterns on both aromatic rings. For example, reacting 2,4-dichlorobenzenesulfonyl chloride with 2-bromo-3',5'-dichloroaniline yields 2,4-dichloro-benzene-sulfonic acid (2-bromo-3',5'-dichloro)-anilide. google.com.pg These polyhalogenated anilides have been investigated for their potent herbicidal properties, particularly against aquatic plants. google.com.pg The specific arrangement of the halogen atoms on the molecule is critical to its biological activity.

Table 3: Examples of Polyhalo-(sulfonic acid anilides)

| Sulfonyl Chloride Component | Aniline Component | Product Name |

|---|---|---|

| 2,4-Dichlorobenzene-sulfonyl chloride | 2-Bromo-3',5'-dichloroaniline | 2,4-Dichloro-benzene-sulfonic acid (2-bromo-3',5'-dichloro)-anilide |

| 3,4-Dichlorobenzene-sulfonyl chloride | 2-Bromo-3',5'-dichloroaniline | 3,4-Dichloro-benzene-sulfonic acid (2-bromo-3',5'-dichloro)-anilide |

Data sourced from patent US3624150A google.com.pg

Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For 2,3-dichlorobenzenesulfonic acid, with its distinct arrangement of substituents on the benzene (B151609) ring, NMR provides critical information about the electronic environment of each nucleus.

Multi-Dimensional NMR Techniques for Structure Elucidation

While one-dimensional (1D) ¹H and ¹³C NMR provide initial data, multi-dimensional techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often necessary for unambiguous assignment. These techniques reveal connectivity between protons, between protons and the carbons they are attached to, and between protons and carbons over two or three bonds, respectively. This is particularly useful in differentiating between the three adjacent protons on the aromatic ring of this compound. Although specific multi-dimensional NMR studies on this exact isomer are not widely published, the application of these techniques is a standard procedure in structural confirmation. ias.ac.in

Correlating Substituent Effects with Spectroscopic Signatures

The chemical shifts observed in the ¹H and ¹³C NMR spectra are heavily influenced by the electronic effects of the substituents on the aromatic ring. nih.govrsc.org Both chlorine and the sulfonic acid group are electron-withdrawing, which generally leads to a downfield shift (deshielding) of the aromatic protons and carbons compared to unsubstituted benzene. nih.gov

The two chlorine atoms at the C2 and C3 positions exert a significant inductive withdrawing effect. The sulfonic acid group at C1 is also strongly deactivating. These combined effects result in a complex pattern of chemical shifts for the remaining protons at C4, C5, and C6. The proton at C6, being ortho to the bulky and electron-withdrawing sulfonic acid group, is expected to be the most deshielded. The relative positions of the remaining protons can be confirmed by their coupling constants (J-values), with ortho coupling (typically 7-9 Hz) being significantly larger than meta coupling (2-3 Hz) and para coupling (<1 Hz). ias.ac.in

In ¹³C NMR, the carbons directly bonded to the substituents (C1, C2, and C3) are most affected. The chemical shifts of these carbons provide direct evidence of the substitution pattern. nih.govrsc.org The influence of substituents on carbon chemical shifts can be complex, involving not just inductive effects but also resonance and orbital interactions. nih.govrsc.orgresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Aryl Moieties

| Compound | Solvent | Nucleus | Predicted Chemical Shift (ppm) |

| Benzenesulfonic acid hmdb.ca | D₂O | ¹H | 7.5 - 7.9 |

| 4-Chlorobenzenesulfonic acid chemicalbook.com | - | ¹H | A: 7.801, B: 7.537 |

| Benzoic acid researchgate.net | DMSO-d₆ | ¹H | ~7.5 - 8.0 |

Note: Experimental data for this compound is limited in publicly available literature. The data presented are for related compounds to illustrate expected ranges. Actual values for the target compound may vary.

Mass Spectrometry (MS) for Comprehensive Characterization

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for obtaining the exact mass of this compound. With a chemical formula of C₆H₄Cl₂O₃S, its theoretical monoisotopic mass is calculated to be 225.9258 Da. nih.gov HRMS instruments can measure this mass with high precision (typically to within 5 ppm), which allows for the unambiguous determination of the elemental formula. This capability is essential to distinguish it from other compounds that might have the same nominal mass. For instance, the exact mass of the [M-H]⁻ ion for the related 2,5-dichlorobenzenesulfonic acid has been measured as 225.9258, consistent with the shared formula C₆H₄Cl₂O₃S. ufz.de

Table 2: Molecular and Mass Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₆H₄Cl₂O₃S | nih.gov |

| Molecular Weight | 227.06 g/mol | nih.gov |

| Exact Mass | 225.9258 Da | nih.gov |

Fragmentation Pathways and Isomeric Differentiation

In addition to determining the molecular weight, tandem mass spectrometry (MS/MS) experiments can reveal the structure of the molecule by analyzing its fragmentation patterns. plos.org When the ionized molecule (parent ion) is subjected to collision-induced dissociation (CID), it breaks apart into smaller fragment ions (product ions).

For benzenesulfonic acids, common fragmentation pathways include the loss of SO₃ (80 Da) or HSO₃ (81 Da). The presence of two chlorine atoms will influence the fragmentation, and the resulting isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) in the fragment ions can further confirm their composition.

Differentiating between isomers like 2,3-, 2,4-, 2,5-, and 3,4-dichlorobenzenesulfonic acid can be challenging as they may produce similar fragments. plos.org However, subtle differences in the relative abundances of fragment ions can sometimes be used as a fingerprint to distinguish them. Advanced techniques like in-source collision-induced dissociation (ISCID) and ion mobility spectrometry-mass spectrometry (IMS-MS) are increasingly being used to separate and identify closely related isomers that are otherwise difficult to distinguish by conventional MS methods. nih.gov

X-ray Crystallography for Absolute Structural Determination

While NMR and MS provide powerful evidence for the structure of this compound, X-ray crystallography offers the definitive, unambiguous determination of its three-dimensional structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

This analysis provides the precise spatial coordinates of each atom in the molecule, confirming the connectivity and the relative positions of the chloro and sulfonic acid substituents on the benzene ring. It also reveals detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Crystal Structure Analysis of this compound Salts and Complexes

Detailed information regarding the crystal structure of this compound or its salts is not extensively available in the public domain. The analysis of related dichlorinated aromatic compounds, such as the isomers of dichlorobenzaldehyde, reveals that a common structural feature is the formation of molecular stacks that propagate along a short crystallographic axis. nih.gov In these related structures, the interaction energies between the stacked molecules can vary significantly depending on the relative positions of the chlorine substituents. nih.gov

For a definitive analysis of this compound salts and complexes, single-crystal X-ray diffraction would be the primary technique. This method would provide precise data on unit cell dimensions, space group, and the coordinates of each atom. From this, crucial information such as bond lengths, bond angles, and torsion angles can be determined, offering a complete three-dimensional picture of the molecule's conformation in the solid state.

Hypothetical Crystal Structure Data Table for a Generic Salt (M-2,3-DCBS)

Since specific data for a 2,3-dichlorobenzenesulfonate salt is not available, the following table illustrates the type of parameters that would be obtained from a single-crystal X-ray diffraction study.

| Parameter | Hypothetical Value |

| Chemical Formula | C₆H₃Cl₂O₃S⁻ · M⁺ |

| Formula Weight | Dependent on counter-ion M⁺ |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | e.g., 10.123 |

| b (Å) | e.g., 8.456 |

| c (Å) | e.g., 14.789 |

| α (°) | 90 |

| β (°) | e.g., 95.67 |

| γ (°) | 90 |

| Volume (ų) | e.g., 1260.5 |

| Z (molecules per unit cell) | 4 |

Elucidation of Intermolecular Interactions and Hydrogen Bonding Networks

In addition to hydrogen bonding, other intermolecular forces are expected to play a significant role in the crystal packing. These include dipole-dipole interactions arising from the polar C-Cl and S=O bonds, and π-π stacking interactions between the aromatic rings of adjacent molecules. The chlorine atoms can also participate in halogen bonding (C-Cl···O or C-Cl···Cl interactions). The interplay of these various non-covalent interactions stabilizes the crystal lattice. nih.gov Analysis of the crystal structures of related compounds like dichlorobenzaldehyde isomers shows that C-H···O contacts are often the most significant non-stacking interactions that contribute to the stability of the crystal structure. nih.gov

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis in Reaction Monitoring

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, is an invaluable tool for identifying the functional groups present in a molecule. In the context of a chemical reaction involving this compound, these techniques can be used to monitor the progress of the reaction by observing the disappearance of reactant peaks and the appearance of product peaks.

The key functional groups in this compound that give rise to characteristic vibrational bands are the sulfonic acid group (–SO₃H), the carbon-chlorine bonds (C-Cl), and the dichlorinated benzene ring.

Characteristic Vibrational Frequencies for Functional Group Analysis

The following table outlines the expected regions for the characteristic vibrational modes of this compound, based on data from analogous compounds like benzenesulfonic acid and other sulfonated aromatic compounds. researchgate.netspectrabase.comresearchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| Sulfonic Acid (–SO₃H) | O–H stretch | 3400 - 2400 (broad) | FTIR |

| S=O asymmetric stretch | ~1250 - 1180 | FTIR, Raman | |

| S=O symmetric stretch | ~1080 - 1040 | FTIR, Raman | |

| S–O stretch | ~700 - 600 | FTIR, Raman | |

| Aromatic Ring (C₆H₃Cl₂) | C–H stretch | ~3100 - 3000 | FTIR, Raman |

| C=C ring stretch | ~1600 - 1450 | FTIR, Raman | |

| C–H in-plane bend | ~1300 - 1000 | FTIR | |

| C–H out-of-plane bend | ~900 - 675 | FTIR | |

| Carbon-Chlorine (C–Cl) | C–Cl stretch | ~800 - 600 | FTIR, Raman |

During a reaction, for instance, the esterification of the sulfonic acid group, one would monitor the disappearance of the broad O-H stretching band and the shifts in the S=O stretching frequencies to confirm the formation of a sulfonate ester. The stability of the C-Cl bonds and the aromatic ring can also be confirmed by the persistence of their characteristic peaks throughout the reaction.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve approximations of the Schrödinger equation to determine the electronic distribution and energy of a molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting the geometries of molecules. The core principle of DFT is that the energy of a molecule can be determined from its electron density, which simplifies the complex calculations of wavefunctions for each electron.

For 2,3-dichlorobenzenesulfonic acid, DFT calculations would be employed to determine its most stable three-dimensional structure, a process known as geometry optimization. This involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is found. The results of such a calculation would provide precise data on bond lengths, bond angles, and dihedral angles.

By mapping the energy of the molecule as a function of specific dihedral angles (e.g., the rotation around the C-S bond), an energy landscape can be generated. This landscape reveals the energy barriers between different conformations (rotamers) and identifies the global minimum energy structure, which is the most stable arrangement of the atoms.

Table 1: Illustrative Data from a Hypothetical DFT Geometry Optimization of this compound

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C-S | Calculated Value (Å) |

| Bond Length | S=O | Calculated Value (Å) |

| Bond Angle | O=S=O | Calculated Value (°) |

| Dihedral Angle | C1-C2-S-O | Calculated Value (°) |

Note: The values in this table are placeholders representing the type of data that would be generated from a DFT calculation.

DFT is also a powerful tool for predicting spectroscopic properties, which are crucial for identifying and characterizing molecules experimentally. By calculating the vibrational frequencies of the optimized molecular structure, a theoretical infrared (IR) and Raman spectrum can be generated. These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to aid in the interpretation of experimental NMR spectra.

Furthermore, DFT can be used to explore potential reaction pathways involving this compound. For example, in studying its role as an intermediate in organic synthesis, DFT could model the transition states and energy barriers for reactions such as sulfonation or desulfonation. wikipedia.org This provides mechanistic insights at a molecular level, helping to understand reaction kinetics and selectivity.

The acidity of a compound is quantified by its pKa value. Aromatic sulfonic acids are known to be strong acids due to the electron-withdrawing nature of the sulfonyl group, which is further enhanced by the presence of chlorine atoms on the benzene (B151609) ring. Computational methods can provide reliable predictions of pKa values.

Several computational approaches exist for pKa prediction, often involving thermodynamic cycles calculated using DFT. These methods calculate the Gibbs free energy change for the dissociation of the acidic proton in a solvent, typically water. The calculation requires a high level of theory and an accurate model for solvation to achieve results that compare well with experimental values. researchgate.net For this compound, the presence of two electron-withdrawing chlorine atoms is expected to make it a very strong acid. For comparison, the predicted pKa value for the related isomer, 2,4-dichlorobenzenesulfonic acid, is approximately -1.35, indicating it is a stronger acid than sulfuric acid. A similar strong acidity would be anticipated for the 2,3- isomer.

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations are excellent for understanding the properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, particularly in a solution or other complex environment.

MD simulations model the movement of every atom in a system over a period of time by solving Newton's equations of motion. To study this compound in an aqueous solution, the system would consist of one or more molecules of the acid surrounded by a large number of water molecules in a simulation box.

These simulations can provide detailed insights into how the molecule interacts with the surrounding solvent. Key aspects that can be investigated include:

Solvation Shell Structure: MD can reveal how water molecules arrange themselves around the sulfonate headgroup (-SO₃⁻) and the hydrophobic dichlorophenyl ring. This includes calculating the number of water molecules in the first solvation shell and their average orientation.

Hydrogen Bonding: The dynamics of hydrogen bonds between the sulfonate oxygen atoms and water molecules can be analyzed. This information is crucial for understanding the solubility and behavior of the acid in water.

Diffusion: The simulation can be used to calculate the diffusion coefficient of the 2,3-dichlorobenzenesulfonate anion in water, which is a fundamental measure of its mobility in solution.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is a cornerstone of computer-aided drug design.

Although this compound is primarily an industrial chemical intermediate, its potential biological interactions could be explored hypothetically using docking. If a protein target were identified, docking simulations could be performed to predict if and how the molecule might bind. The simulation would place the this compound molecule in various positions and orientations within the protein's binding site and calculate a "docking score" for each pose, which estimates the binding affinity.

The results would highlight the key interactions, such as hydrogen bonds or hydrophobic interactions, between the ligand and the amino acid residues of the protein. This could, in principle, provide a starting point for designing new molecules with specific biological activities.

In Silico Environmental Fate and Toxicity Prediction

In silico models leverage a chemical's structure to estimate its environmental fate and toxicity. For this compound, these predictive tools are essential for a preliminary assessment of its potential risks, guiding further experimental investigation and regulatory scrutiny.

The assessment of a substance as Persistent, Mobile, and Toxic (PMT) or very Persistent and very Mobile (vPvM) is a key element of chemical risk assessment. Predictive models are frequently used to screen for these properties. Software suites like the US Environmental Protection Agency's (EPA) EPI Suite™ (Estimation Programs Interface) are widely used for this purpose. chemistryforsustainability.orgchemsafetypro.com

Mobility (M/vM): Mobility describes a chemical's potential to move through environmental compartments, such as leaching from soil into groundwater. nih.govwur.nl This is often predicted using the organic carbon-normalized sorption coefficient (Koc), which can be estimated by models like KOCWIN™. chemistryforsustainability.org A low log Koc value suggests high mobility. Benzenesulfonic acids, being strong acids, are typically ionized in the environment, which increases their water solubility and mobility in soil. Research on the structurally similar 2,5-dichlorobenzenesulfonic acid has identified it as a mobile pollutant detected in groundwater, reinforcing the expectation of high mobility for this class of compounds. acs.org

Bioaccumulation (T for Toxic, in this context referring to Bioaccumulative properties): Bioaccumulation potential is the tendency of a chemical to build up in living organisms. The BCFBAF™ program estimates the fish bioconration factor (BCF). chemistryforsustainability.org This is often correlated with the octanol-water partition coefficient (log Kow). Chemicals with a high log Kow are more likely to bioaccumulate. The sulfonic acid group in this compound significantly increases its water solubility, which generally leads to a low potential for bioaccumulation.

The table below illustrates the typical outputs from predictive models used for a PMT/vPvM assessment. Note: The values are illustrative for a compound of this class, as specific model runs for this compound are not publicly documented.

| Parameter | Predictive Model (from EPI Suite™) | Predicted Value (Illustrative) | PMT/vPvM Implication |

| Biodegradation | BIOWIN™ | Not readily biodegradable | Persistent (P) |

| Soil Adsorption Coefficient (log Koc) | KOCWIN™ | < 3.0 | Mobile (M) |

| Bioconcentration Factor (log BCF) | BCFBAF™ | < 3.3 | Not Bioaccumulative (B) |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methods that correlate a chemical's structural features with its biological activity or physical properties. mdpi.com These models are used to predict various toxicity endpoints without the need for extensive animal testing. nih.gov

For aquatic toxicity, the EPA's ECOSAR™ (Ecological Structure-Activity Relationships) is a widely used tool that estimates the acute and chronic toxicity to aquatic organisms like fish, invertebrates, and algae based on chemical class. nih.govepa.govepa.gov For this compound, ECOSAR would classify it based on its structure (e.g., as a benzenesulfonic acid derivative) and use the corresponding QSAR equation to predict endpoints such as the 96-hour LC50 (Lethal Concentration for 50% of the population) for fish. epa.gov

The table below shows representative aquatic toxicity endpoints that can be predicted using QSAR models like ECOSAR. Note: These values are illustrative examples for a chemical of this structural class.

| Organism | Endpoint | Duration | Predicted Value (mg/L) (Illustrative) |

| Fish | LC50 | 96 hours | 10 - 100 |

| Aquatic Invertebrate (Daphnia) | EC50 | 48 hours | 10 - 100 |

| Green Algae | EC50 | 96 hours | 1 - 10 |

More advanced, modern approaches like MS2Tox utilize machine learning to predict the toxicity of unidentified chemicals directly from their tandem mass spectrometry (MS²) data. nih.gov This approach bypasses the need for complete structural identification, allowing for rapid hazard screening of chemicals detected in environmental samples. nih.gov While no specific application of MS2Tox to this compound has been documented, it represents a state-of-the-art technique that could be employed to assess its ecotoxicity from complex water samples. nih.gov

Environmental Fate and Degradation Mechanisms

Environmental Occurrence and Distribution Studies

Direct monitoring data for 2,3-DCBSA in the environment is not extensively documented in publicly available scientific literature. Its occurrence is often inferred from studies on parent compounds or through broad screening of industrial wastewater.

Detection and Quantification in Aquatic Environments (Groundwater, Wastewater)

Specific studies quantifying 2,3-dichlorobenzenesulfonic acid in groundwater or wastewater are sparse. Environmental monitoring often focuses on the more common parent compounds, such as dichlorobenzenes, or other isomers. For instance, studies have reported levels of various dichlorobenzene isomers in wastewater effluents and ambient waters, typically in the low microgram-per-liter (µg/L) range. epa.gov The presence of these potential precursors suggests that their transformation products, including sulfonated derivatives like 2,3-DCBSA, could also be present, though likely at lower concentrations. The detection of related compounds, such as p-chlorobenzenesulfonic acid (p-CBSA) in wastewater, highlights the need for analytical methods capable of identifying such sulfonated aromatics. icrwhale.org

Identification as Transformation Products of Parent Compounds (e.g., Pesticides, Industrial Chemicals)

The primary route for the entry of 2,3-DCBSA into the environment is likely as a transformation product of industrial chemicals. While direct evidence is limited, plausible formation pathways exist from precursors like 1,2-dichlorobenzene (B45396).

The following table outlines potential parent compounds and the theoretical pathways through which 2,3-DCBSA could be formed.

| Potential Parent Compound | Chemical Class | Potential Transformation Pathway |

|---|---|---|

| 1,2-Dichlorobenzene | Industrial Solvent / Chemical Intermediate | Electrophilic aromatic sulfonation (e.g., reaction with sulfur trioxide). scilit.comresearchgate.net |

| Chlorinated Pesticides / Dyes | Agrochemicals / Industrial Colorants | Abiotic or biotic degradation involving cleavage and subsequent sulfonation of aromatic rings (Theoretical). |

Pathways and Kinetics of Environmental Degradation

Abiotic Degradation Mechanisms: Hydrolysis, Photolysis, and Chemical Oxidation

Abiotic processes are key drivers in the transformation of persistent organic pollutants.

Biotic Degradation Mechanisms: Microbial Metabolism and Biotransformation Pathways

Microbial activity is the primary mechanism for the ultimate breakdown of many organic pollutants.

Advanced Analytical Methodologies for Environmental Monitoring and Non-Target Screening (NTS)

The detection of emerging contaminants like 2,3-DCBSA requires sophisticated analytical techniques capable of identifying and quantifying trace levels in complex environmental matrices such as water and soil.

Traditional targeted analysis involves searching for a predefined list of chemicals. However, for identifying unknown or unexpected substances like 2,3-DCBSA and its transformation products, non-target screening (NTS) has become an indispensable tool. wiley.comau.dk NTS workflows use high-resolution mass spectrometry (HRMS) to capture a comprehensive snapshot of all ionizable chemicals in a sample, allowing for retrospective identification of compounds not initially considered. nih.govnorman-network.com

Key analytical techniques include:

The following table summarizes the primary analytical technologies used for the detection and identification of sulfonated aromatic compounds like 2,3-DCBSA.

| Analytical Technique | Principle & Application | Relevance for 2,3-DCBSA |

|---|---|---|

| HPLC/UPLC-UV | Separation by liquid chromatography followed by detection using ultraviolet (UV) absorbance. A simple, robust method for quantification. waters.com | Suitable for targeted analysis if a reference standard is available, but lacks the specificity for confident identification in complex samples. |

| LC-MS/MS (e.g., Triple Quadrupole) | Highly sensitive and selective targeted analysis using specific precursor-to-product ion transitions for quantification. nih.gov | The gold standard for quantifying known trace contaminants. Requires prior knowledge of the compound and its fragmentation. |

| LC-HRMS (e.g., Q-TOF, Orbitrap) | Separation followed by high-resolution mass analysis, enabling the determination of elemental formulas and the identification of unknown compounds in non-target screening (NTS) workflows. wiley.comnih.gov | Essential for identifying 2,3-DCBSA in environmental samples where its presence is suspected but not confirmed, and for discovering its transformation products. |

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) for Micropollutant Detection

Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) stands as a powerful and indispensable tool for the detection and identification of micropollutants like this compound in environmental samples. epa.gov This technique combines the separation capabilities of liquid chromatography with the high mass accuracy and resolution of modern mass spectrometers, such as Time-of-Flight (TOF) and Orbitrap analyzers. youtube.com This combination allows for the confident identification of trace-level contaminants in complex matrices like water, soil, and dust. epa.govnih.gov

The primary advantage of LC-HRMS is its ability to provide the elemental formula of an unknown or target compound through highly accurate mass measurements, significantly enhancing the confidence in its identification. youtube.comusda.gov Furthermore, LC-HRMS is not limited to target analysis; it enables non-targeted screening to discover previously unknown contaminants, metabolites, and transformation products. epa.govusda.gov

While specific studies detailing the LC-HRMS analysis of this compound are not prevalent, extensive research on structurally similar compounds validates the approach. For instance, a validated LC method has been developed for 2,3-dichlorobenzoic acid, a related intermediate, demonstrating the applicability of liquid chromatography for separating such isomers. nih.gov More directly, the analysis of the isomeric 2,5-dichlorobenzenesulfonic acid by LC-ESI-QFT (a form of LC-HRMS) has been documented, providing specific operational parameters that would be applicable for the 2,3-dichloro isomer. ufz.de These methods typically use reverse-phase chromatography for separation followed by detection in negative ion mode, which is ideal for acidic compounds.

Below is a representative table of instrumental parameters for the analysis of a closely related isomer, 2,5-dichlorobenzenesulfonic acid, using LC-HRMS, which would serve as a starting point for method development for the 2,3-dichloro- isomer.

| Parameter | Value | Reference |

| Instrument | LC-ESI-QFT (Orbitrap Exploris 240) | ufz.de |

| Ionization Mode | ESI Negative | ufz.de |

| Column | Atlantis C18 (3 µm, 3.0x150 mm) | ufz.de |

| Mobile Phase | Water/Methanol Gradient | ufz.de |

| Fragmentation | HCD (Higher-Energy C-trap Dissociation) | ufz.de |

| Resolution | 15,000 | ufz.de |

| Precursor Ion ([M-H]⁻) | m/z 224.9186 | ufz.de |

Supercritical Fluid Chromatography (SFC) for Highly Polar Compounds

Supercritical Fluid Chromatography (SFC) has emerged as a crucial analytical technique for the separation of highly polar compounds, a category to which this compound belongs. nih.govresearchgate.net Traditional reversed-phase liquid chromatography can struggle with retaining and resolving such analytes. nih.gov SFC provides a powerful alternative by using a mobile phase composed of supercritical carbon dioxide mixed with a polar organic modifier like methanol. nih.gov This approach allows for the analysis of a wide polarity range of analytes. nih.gov

The low viscosity and high diffusivity of supercritical fluids lead to faster separations and higher efficiency compared to HPLC. southampton.ac.uknih.gov For highly polar analytes like sulfonic acids, SFC is often performed in a mode analogous to normal-phase chromatography, utilizing polar stationary phases such as silica (B1680970), diol, or 2-ethylpyridine. southampton.ac.ukmdpi.com

Recent research has highlighted the effectiveness of SFC coupled with high-resolution mass spectrometry (SFC-HRMS) in identifying novel halogenated sulfonic acids as disinfection byproducts in drinking water. nih.govacs.org These studies demonstrate that SFC can successfully characterize highly polar substances that might be overlooked by conventional GC-MS or LC-MS methods. nih.gov The ability to adjust mobile phase composition, including the use of additives like ammonium (B1175870) formate, allows for the optimization of peak shape and retention for acidic compounds. nih.gov

The following table summarizes typical conditions used in an SFC-HRMS method for the analysis of halogenated sulfonic acids in water.

| Parameter | Value | Reference |

| Instrument | ACQUITY UPC² system with QTOF-MS | nih.gov |

| Column | BEH (3.0 mm × 100 mm, 1.7 µm) | nih.gov |

| Mobile Phase A | CO₂ | nih.gov |

| Mobile Phase B | Methanol/Water (95/5) with 10 mM ammonium formate | nih.gov |

| Flow Rate | 1.5 mL/min | nih.gov |

| Column Temperature | 55 °C | nih.gov |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Mass Balance in Environmental Workflows

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful technique for ultra-trace elemental analysis and is essential for establishing an elemental mass balance in environmental studies of compounds like this compound. springernature.comyoutube.com By quantifying the total concentration of specific elements, such as sulfur and chlorine, ICP-MS can track the fate and transport of the compound and its degradation products in the environment.

The analysis of sulfur by ICP-MS presents significant challenges due to its high first ionization potential and severe polyatomic interferences, particularly the overlap of the main sulfur isotope (³²S) with oxygen ions (¹⁶O₂⁺). researchgate.netspectroscopyonline.com Modern ICP-MS instruments, especially tandem mass spectrometers (ICP-MS/MS), overcome these issues by using a collision/reaction cell (CRC). spectroscopyonline.com In the cell, a reaction gas like oxygen is introduced to mass-shift the target analyte ion away from the interference. For sulfur, ³²S⁺ is reacted with oxygen to form ³²S¹⁶O⁺, which is then measured at a clear mass-to-charge ratio (m/z) of 48. spectroscopyonline.comnih.gov

Common Interferences in Sulfur Analysis by ICP-MS

| Target Isotope | m/z | Major Polyatomic Interference |

| ³²S | 32 | ¹⁶O₂⁺, ¹⁴N¹⁸O⁺, ¹⁵N¹⁶O¹H⁺ |

| ³³S | 33 | ¹⁶O¹⁷O⁺, ³²S¹H⁺ |

| ³⁴S | 34 | ¹⁶O¹⁸O⁺, ³³S¹H⁺ |

Similarly, ICP-MS can quantify chlorine, allowing researchers to track the fate of the chlorinated portion of the molecule. The coupling of a separation technique like ion chromatography (IC) or HPLC with ICP-MS (e.g., IC-ICP-MS) enables speciation analysis. researchgate.net This would allow for the differentiation and quantification of the parent sulfonic acid from its degradation products, such as inorganic sulfate, providing a complete picture of the degradation pathway and elemental mass balance. researchgate.net

Development of Risk Assessment Frameworks for Environmental Contamination

Environmental risk assessment for a chemical like this compound is a systematic process designed to evaluate the potential adverse effects on ecosystems. While a specific framework for this exact compound is not widely published, established frameworks for structurally related chemicals, such as linear alkylbenzene sulfonates (LAS) and other chlorinated substances, provide a clear blueprint. santos.comenv.go.jpepa.gov These frameworks generally consist of four key steps: hazard identification, exposure assessment, effects assessment (or dose-response assessment), and risk characterization. santos.comsantos.com

Hazard Identification: This step involves identifying the potential adverse effects the substance can cause. For benzenesulfonates, this includes evaluating environmental fate properties like persistence and biodegradability, as well as bioaccumulation potential. santos.comcanada.ca

Exposure Assessment: This involves estimating the concentration of the chemical that environmental receptors are likely to be exposed to. This results in a Predicted Environmental Concentration (PEC), which is estimated based on release quantities and partitioning in environmental compartments like water and soil. canada.ca

Effects Assessment: This step determines the concentration of the substance below which adverse effects are unlikely to occur. This is achieved through ecotoxicity testing on representative aquatic and terrestrial organisms (e.g., fish, invertebrates, algae). env.go.jp The results are used to derive a Predicted No-Effect Concentration (PNEC). santos.comcanada.ca

Risk Characterization: In the final step, the likelihood of adverse effects is estimated by comparing the exposure and effects data, typically by calculating a risk characterization ratio (RCR) from the PEC and PNEC (RCR = PEC / PNEC). env.go.jpcanada.ca An RCR value greater than 1 suggests a potential risk, which may trigger further investigation or regulatory action. env.go.jp

Many regulatory bodies, such as Australia's AICIS, use a tiered approach for chemical assessment. industrialchemicals.gov.au A Tier II assessment, for example, involves a detailed substance-by-substance evaluation of risk, which would be appropriate for this compound. industrialchemicals.gov.au

Example PNEC Values for a Related Compound (C10-C16 Alkylbenzenesulfonic Acid)

| Compartment | Endpoint | NOEC (mg/L) | Assessment Factor | PNEC (mg/L) | Reference |

| Freshwater | Chronic (Fish) | 0.23 | 10 | 0.023 | santos.com |

| Sediment | Chronic (Invertebrate) | 8.1 | 10 | 0.81 (mg/kg) | santos.com |

| Soil | Chronic (Earthworm) | 130 | 50 | 2.6 (mg/kg) | santos.com |

Biochemical Interactions and Toxicological Mechanisms

Molecular Mechanisms of Biological Activity

There is a notable absence of published research investigating the specific molecular interactions of 2,3-dichlorobenzenesulfonic acid.

No specific studies on the inhibition of enzymes by this compound, including data on binding kinetics or interactions with active sites, were identified in the reviewed literature.

Information regarding the interaction of this compound with proteins or any potential modifications it may cause is not available in the current body of scientific research.

The effects of this compound on cellular metabolic pathways have not been documented in the available literature.

Neurotoxicological Mechanisms

There is a significant lack of research and available data regarding the specific neurotoxicological mechanisms of this compound. Comprehensive searches of scientific literature and toxicological databases did not yield studies that directly investigate the effects of this compound on the nervous system.

Research on the non-sulfonated parent compounds, dichlorobenzenes, has indicated some potential for neurotoxic effects. However, the addition of a sulfonic acid group significantly alters the physicochemical properties of the molecule, primarily by increasing its water solubility and reducing its ability to partition into fatty tissues like those found in the nervous system. Therefore, directly extrapolating neurotoxicity data from dichlorobenzenes to this compound is not scientifically valid without specific supporting research.

Given the absence of direct or closely related data, no definitive statements can be made about the neurotoxicological mechanisms of this compound at this time. This represents a notable gap in the toxicological profile of this chemical.

Ecotoxicological Mechanisms in Aquatic Biota

Direct ecotoxicological studies on this compound are scarce. However, research on related sulfonated aromatic compounds and their degradation byproducts can provide insights into potential ecotoxicological mechanisms in aquatic environments. The toxicity of these compounds can vary widely based on their specific chemical structure.

Sulfonated aromatic compounds are generally characterized by high water solubility, which leads to their mobility in aquatic systems. epfl.ch Their potential for bioaccumulation in the fatty tissues of organisms is generally considered to be low. epfl.ch Despite this, industrial effluents containing these compounds can have harmful effects on aquatic life due to factors like poor biodegradability. epfl.ch

Studies on various sulfonated aromatic compounds have revealed that their ecotoxicological properties can differ significantly. epfl.ch For instance, the biodegradability of naphthalene (B1677914) sulfonic acids varies, with many being classified as resistant to degradation. epfl.ch

Research on p-chlorobenzenesulfonic acid, a related compound, did not find it to be genotoxic in an in vitro mutation assay (Ames test). nv.gov The ecotoxicity of sulfonated xenobiotics is generally low in acute tests with rats, and their hydrophilic nature leads to rapid excretion. epfl.ch

The ecotoxicity of sulfonamides in aquatic environments has been more extensively studied. Algae appear to be the most sensitive aquatic organisms to many of these antibiotics, followed by crustaceans and fish. nih.govnih.gov The mechanism of toxicity for some sulfa antibiotics in plants is believed to be the inhibition of dihydrofolate synthase, which in turn affects growth. nih.gov

Linear alkylbenzene sulfonates (LAS), another class of sulfonated aromatic compounds, have been shown to be toxic to various aquatic organisms. The toxicity is dependent on the concentration and the specific species. nih.gov For example, in the submerged plant Chara vulgaris, exposure to LAS led to a significant reduction in dry weight at lower concentrations. nih.gov At higher concentrations, LAS can cause oxidative damage and affect antioxidant enzyme activities. nih.govnih.gov

The following table summarizes ecotoxicity data for some surrogate sulfonated aromatic compounds:

| Compound/Organism | Endpoint | Result | Reference |

| p-Chlorobenzenesulfonic Acid | Genotoxicity (Ames test) | Negative | nv.gov |

| Sulfamethoxazole / Green Algae | EC50 | 6.2 µmol/L | nih.gov |

| Sulfadiazine / Green Algae | EC50 | 4.9 µmol/L | nih.gov |

| Sulfamethoxypyridazine / Green Algae | EC50 | 13.64 µmol/L | nih.gov |

| Linear Alkylbenzene Sulfonate (LAS) / Chara vulgaris | Growth Inhibition | Significant reduction in dry weight at ≤ 1.0 mg/L | nih.gov |

| Linear Alkylbenzene Sulfonate (LAS) / Potamogeton perfoliatus | Oxidative Damage | Observed at < 10 mg/L | nih.gov |

It is crucial to reiterate that these findings are for related compounds and may not be directly representative of the ecotoxicological mechanisms of this compound. Specific research on this compound is needed for an accurate assessment of its environmental risk.

Research Applications and Emerging Catalytic Roles

Catalysis in Organic Synthesis

2,3-Dichlorobenzenesulfonic acid is recognized for its function as an acid catalyst in specific organic transformations. Its strong acidic nature, amplified by the presence of electron-withdrawing chlorine atoms, makes it a viable catalyst for reactions requiring proton donation.

Acid Catalysis: Mechanistic Understanding of Proton Donation and Activation

The catalytic action of this compound is fundamentally based on its role as a Brønsted acid. The sulfonic acid (-SO₃H) group is the active site, readily donating a proton (H⁺) to a substrate. This protonation is a critical activation step in numerous acid-catalyzed reactions. The key mechanistic feature is the enhanced acidity conferred by the two chlorine atoms on the benzene (B151609) ring. These halogens act as strong electron-withdrawing groups, which pull electron density away from the sulfonic acid group through the inductive effect. This stabilizes the resulting sulfonate anion (C₆H₃Cl₂SO₃⁻) after the proton has been donated, thereby making the initial proton donation more favorable. Consequently, this compound is a stronger acid than unsubstituted benzenesulfonic acid, allowing it to effectively protonate and activate a range of organic substrates, such as carbonyl compounds, to facilitate nucleophilic attack and subsequent reaction pathways.

Specific Reaction Types and Substrate Scope in Catalytic Applications

While detailed research on a broad substrate scope is limited, patent literature indicates the use of this compound as an acid catalyst in the synthesis of α-allylated cycloalkanones. google.com In this context, the catalyst likely facilitates the formation of an enol or enolate intermediate from the starting cycloalkanone, which then undergoes allylation. The general class of reactions catalyzed by strong sulfonic acids provides further insight into its potential applications. For instance, related sulfonic acids are well-documented catalysts for the synthesis of 1,5-benzodiazepines from the condensation of o-phenylenediamines and various ketones. This suggests that this compound could be a competent catalyst for similar condensation and cyclization reactions.

Intermediate in Advanced Organic Synthesis

Beyond direct catalysis, this compound serves as a reactive intermediate and building block in the multi-step synthesis of specialized chemicals for the pharmaceutical and dye industries.

Precursor in Pharmaceutical Agent Synthesis: Focus on Mechanistic Pathways